1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Brand Name: Vulcanchem
CAS No.: 1258651-06-7
VCID: VC3429702
InChI: InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18)
SMILES: C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F
Molecular Formula: C14H11FN2O
Molecular Weight: 242.25 g/mol

1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one

CAS No.: 1258651-06-7

Cat. No.: VC3429702

Molecular Formula: C14H11FN2O

Molecular Weight: 242.25 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one - 1258651-06-7

Specification

CAS No. 1258651-06-7
Molecular Formula C14H11FN2O
Molecular Weight 242.25 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one
Standard InChI InChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18)
Standard InChI Key ZIJSPBXTNIJWBN-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F
Canonical SMILES C1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F

Introduction

Chemical Identity and Structural Characteristics

Basic Identification Parameters

1-[(2-Fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is identified by the CAS Registry Number 1258651-06-7 . The compound possesses a molecular formula of C₁₄H₁₁FN₂O with a molecular weight of 242.25 g/mol . It is classified as a pyrrolopyridinone derivative, specifically a pyrrolo[2,3-c]pyridin-7-one system with a 2-fluorobenzyl substituent at the N-1 position.

Table 1: Chemical Identification Parameters

ParameterInformation
CAS Number1258651-06-7
Molecular FormulaC₁₄H₁₁FN₂O
Molecular Weight242.25 g/mol
IUPAC Name1-[(2-fluorophenyl)methyl]-6H-pyrrolo[2,3-c]pyridin-7-one
PubChem Compound ID50989421
MDL NumberMFCD17480435

Structural Features

The structural architecture of this compound consists of a pyrrolo[2,3-c]pyridine bicyclic system with a carbonyl functionality at position 7, forming a lactam (pyridin-7-one) structure. A distinctive aspect of this molecule is the fluorophenyl group attached through a methylene linker at the N-1 position, with the fluorine atom specifically located at the ortho position of the phenyl ring .

The compound's chemical identity can be further characterized by its structural identifiers:

Table 2: Structural Identifiers

Identifier TypeInformation
Standard InChIInChI=1S/C14H11FN2O/c15-12-4-2-1-3-11(12)9-17-8-6-10-5-7-16-14(18)13(10)17/h1-8H,9H2,(H,16,18)
Standard InChIKeyZIJSPBXTNIJWBN-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C(=C1)CN2C=CC3=C2C(=O)NC=C3)F

Physical and Chemical Properties

The physical and chemical properties of 1-[(2-fluorophenyl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one play a critical role in determining its behavior in various research applications and synthesis processes.

Physical Properties

While detailed experimental data on physical properties is limited in the available literature, the compound is typically obtained as a solid material suitable for laboratory research . The presence of both hydrophobic (fluorophenyl) and hydrophilic (lactam) moieties suggests a balance of lipophilic and hydrophilic characteristics, which can be valuable for medicinal chemistry applications.

Chemical Reactivity

The reactivity profile of this compound is primarily determined by several key functional groups:

  • The lactam group (pyridin-7-one) can participate in various reactions typical of amides, including nucleophilic substitutions under appropriate conditions .

  • The pyrrole nitrogen (N-1) is already substituted with the fluorobenzyl group, reducing its nucleophilicity.

  • The secondary amine (N-6H) represents a potential site for further functionalization through N-alkylation or acylation reactions .

  • The fluorine substituent on the phenyl ring imparts unique electronic properties and can influence the molecule's binding interactions in biological systems.

Synthetic Approaches and Related Compounds

Related Compounds

Several structurally related compounds have been reported in the literature, demonstrating the versatility of the pyrrolo[2,3-c]pyridine scaffold:

  • 1-Allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1351399-15-9)

  • 1-(Cyclopropylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1340802-62-1)

  • 1-(2-Methoxyethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1340857-27-3)

  • 1-Ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1340902-81-9)

  • 1-Methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one (CAS: 1311315-25-9)

These structural analogs differ primarily in the substituent at the N-1 position, highlighting the potential for derivatization at this site for structure-activity relationship studies .

Applications in Research and Drug Discovery

SupplierCatalog NumberQuantityPrice
CymitQuimica3D-IAC6510650 mg496.00 €
CymitQuimica3D-IAC65106500 mg1,350.00 €
AK Scientific6595DHVariousNot specified
AccelachemSY190952VariousPrice on Application

Future Research Directions

Structure-Activity Relationship Studies

The versatile pyrrolopyridinone scaffold presents numerous opportunities for structural modification and optimization:

  • Exploration of different substituents at the N-1 position to replace the 2-fluorophenyl group .

  • Functionalization of the N-6 position, which contains a reactive secondary amine .

  • Modifications of the pyrrolo[2,3-c]pyridine core to enhance specific biological activities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator